2,5-Pyrrolidinedione, 1-(2-pyridinyl)-
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Description
“2,5-Pyrrolidinedione, 1-(2-pyridinyl)-” is a chemical compound with the CAS Number: 33624-29-2 . It has a molecular weight of 176.17 . The IUPAC name for this compound is 1-(2-pyridinyl)-2,5-pyrrolidinedione . The InChI code for this compound is 1S/C9H8N2O2/c12-8-4-5-9(13)11(8)7-3-1-2-6-10-7/h1-3,6H,4-5H2 .
Molecular Structure Analysis
The molecular structure of “2,5-Pyrrolidinedione, 1-(2-pyridinyl)-” can be represented by the InChI code 1S/C9H8N2O2/c12-8-4-5-9(13)11(8)7-3-1-2-6-10-7/h1-3,6H,4-5H2 . This indicates that the compound consists of 9 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The compound “2,5-Pyrrolidinedione, 1-(2-pyridinyl)-” has a molecular weight of 176.17 . The density of the compound is predicted to be 1.353±0.06 g/cm3 . The melting point of the compound is 128-129 °C .Safety And Hazards
The safety data sheet for a similar compound, N-Bromosuccinimide, suggests that it may intensify fire due to its oxidizing properties . It may be corrosive to metals and can cause skin irritation and serious eye irritation . It may also cause an allergic skin reaction . Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin, eyes, or clothing . It is also advised to wear protective gloves, protective clothing, eye protection, and face protection when handling the compound .
properties
IUPAC Name |
1-pyridin-2-ylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-8-4-5-9(13)11(8)7-3-1-2-6-10-7/h1-3,6H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTNKFIQOGXFLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351863 |
Source
|
Record name | 2,5-Pyrrolidinedione, 1-(2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Pyrrolidinedione, 1-(2-pyridinyl)- | |
CAS RN |
33624-29-2 |
Source
|
Record name | 2,5-Pyrrolidinedione, 1-(2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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